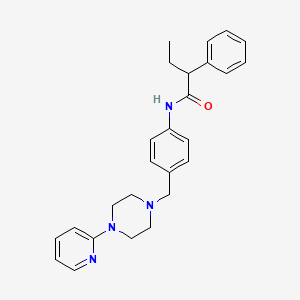
Methyl 4,5-dimethoxy-2-((phenylcyclopentyl)carbonylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4,5-dimethoxy-2-((phenylcyclopentyl)carbonylamino)benzoate is a complex organic compound with a unique structure that includes a benzoate core substituted with methoxy groups and a phenylcyclopentyl carbonylamino moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-dimethoxy-2-((phenylcyclopentyl)carbonylamino)benzoate typically involves multi-step organic reactions. One common approach is the esterification of 4,5-dimethoxy-2-aminobenzoic acid with methyl alcohol in the presence of an acid catalyst. This is followed by the acylation of the resulting ester with phenylcyclopentanecarbonyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial in industrial settings to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4,5-dimethoxy-2-((phenylcyclopentyl)carbonylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group results in the formation of an alcohol.
Aplicaciones Científicas De Investigación
Methyl 4,5-dimethoxy-2-((phenylcyclopentyl)carbonylamino)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme-substrate interactions and protein binding.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl 4,5-dimethoxy-2-((phenylcyclopentyl)carbonylamino)benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4,5-dimethoxy-2-aminobenzoate: Similar structure but lacks the phenylcyclopentyl carbonylamino moiety.
Phenylcyclopentanecarboxylic acid: Contains the phenylcyclopentyl group but lacks the benzoate core and methoxy groups.
Uniqueness
Methyl 4,5-dimethoxy-2-((phenylcyclopentyl)carbonylamino)benzoate is unique due to its combination of functional groups, which confer specific reactivity and potential applications not found in similar compounds. Its ability to undergo diverse chemical reactions and interact with biological molecules makes it a valuable compound in various fields of research.
Propiedades
IUPAC Name |
methyl 4,5-dimethoxy-2-[(1-phenylcyclopentanecarbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-26-18-13-16(20(24)28-3)17(14-19(18)27-2)23-21(25)22(11-7-8-12-22)15-9-5-4-6-10-15/h4-6,9-10,13-14H,7-8,11-12H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQPAVYBCVLREH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2(CCCC2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2500178.png)

![[(Z)-2-[4-(4-chlorophenyl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]dimethylamine](/img/structure/B2500181.png)
![3-(4-fluorophenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2500183.png)
![tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate](/img/new.no-structure.jpg)
![4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-5-methylisoxazole](/img/structure/B2500186.png)
![4-[butyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2500187.png)
![diethyl 1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate](/img/structure/B2500191.png)
![N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2500192.png)
![N-(2-bromophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2500195.png)

